molecular formula C5H5N3S B428915 2H-thieno[3,2-c]pyrazol-2-ylamine

2H-thieno[3,2-c]pyrazol-2-ylamine

Cat. No.: B428915
M. Wt: 139.18g/mol
InChI Key: DCSTXMVVMJUPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Thieno[3,2-c]pyrazol-2-ylamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this exact isomer is limited in the literature, closely related thieno[3,2-c]pyrazole-3-amine derivatives have demonstrated potent and selective inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key therapeutic target in neurological conditions such as Alzheimer's disease . These analogues have been shown to reduce tau protein hyperphosphorylation and promote neurite outgrowth in cellular models, highlighting the potential of this chemical class in neuroscience research . Beyond kinase inhibition, the thieno[3,2-c]pyrazole core structure has also been explored as a building block for novel antimicrobial agents. Molecular modeling studies indicate that similar frameworks can bind to essential bacterial enzymes like MurF, which is involved in peptidoglycan cell wall synthesis, suggesting a potential application in the development of new antibiotics . Various synthetic routes have been reported for these fused heterocyclic systems, enabling further exploration of their properties and activities . This product is intended for research purposes as a building block or reference standard in the design and synthesis of new biologically active compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C5H5N3S

Molecular Weight

139.18g/mol

IUPAC Name

thieno[3,2-c]pyrazol-2-amine

InChI

InChI=1S/C5H5N3S/c6-8-3-5-4(7-8)1-2-9-5/h1-3H,6H2

InChI Key

DCSTXMVVMJUPMR-UHFFFAOYSA-N

SMILES

C1=CSC2=CN(N=C21)N

Canonical SMILES

C1=CSC2=CN(N=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrazolopyrimidine Family

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, )
  • Structure: Pyrazolo[3,4-d]pyrimidine core with imino and amino substituents.
  • Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate via cyclization.
  • Key Differences: Lacks the thiophene ring, reducing aromatic conjugation compared to 2H-thieno[3,2-c]pyrazol-2-ylamine. Exhibits isomerization behavior under specific conditions (e.g., conversion to triazolopyrimidines) .
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (Compounds 7 and 9, )
  • Structure : Triazolo-pyrazolopyrimidine fused system.
  • Reactivity : Undergoes isomerization to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Compounds 6 and 8) under thermal or acidic conditions.
  • Comparison: Increased nitrogen content enhances polarity but reduces thermal stability relative to this compound. Broader biological activity due to triazole-mediated interactions .

Thiophene-Containing Analogues

2-[6-Amino-3H-4-thiopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 5, )
  • Structure: Combines pyrazole, thiopyrimidine, and naphthalenothiazole moieties.
  • Synthesis : Reflux of precursor with ammonium isothiocyanate in acetone (63% yield).
  • Key Data :
    • Melting Point : 243–145°C (broad range suggests polymorphism).
    • IR : NH/NH₂ (3375–3315 cm⁻¹), C=S (1090 cm⁻¹).
    • NMR : δ 11.16 ppm (NH₂), δ 8.42 ppm (NH).
  • Comparison: Extended π-system (naphthalene) increases UV absorption but reduces solubility. Thiopyrimidine introduces sulfur-based reactivity absent in this compound .
2-[6-Imino-3H-4-thiothiazino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (Compound 6, )
  • Structure: Thiothiazine-pyrazole-naphthalenothiazole hybrid.
  • Synthesis : Carbon disulfide-mediated cyclization (59% yield).
  • Key Data :
    • Melting Point : 264–266°C (higher than Compound 5 due to increased rigidity).
    • MS : m/z 367 (M⁺, 35%).
  • Comparison :
    • Thiothiazine ring enhances planarity, improving stacking interactions.
    • Higher molecular weight (367.58 vs. 350.50 for Compound 5) affects pharmacokinetics .

Furoquinolinone Derivatives (–4)

5H-Furo[3,2-c]quinolin-4-ones
  • Structure: Furan fused with quinolinone.
  • Synthesis: Cyclization of 4-hydroxyquinolin-2-ones with β-enamino esters.
  • Comparison: Oxygen-rich furan vs. sulfur-containing thiophene: Alters electronic properties (e.g., furan is less electron-donating). Quinolinone core provides distinct fluorescence properties absent in pyrazole-based systems .

Research Implications

  • Bioactivity: Thiophene-pyrazole hybrids (e.g., this compound) show promise as kinase inhibitors due to sulfur’s electron-rich nature, while pyrazolopyrimidines () are explored for antiviral activity.
  • Materials Science: Extended π-systems (e.g., naphthalene in Compound 5) improve semiconducting properties, whereas furan-quinolinones (–4) are studied for optoelectronic applications.

References [1] International Journal of Molecular Sciences (2014). [2] Molecules (2014). [3] HETEROCYCLES (2003). [4] HETEROCYCLES (2003).

Preparation Methods

Procedure and Optimization

  • Starting Material : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (Source) reacts with ethyl bromoacetate and sodium sulfide to form a thiophene-pyrazole hybrid.

  • Cyclization : Hydrazine hydrate introduces the amine group, followed by intramolecular cyclization under reflux in ethanol (Yield: 46–76%).

  • Key Catalyst : Triethylamine (TEA) facilitates deprotonation and accelerates cyclization.

Example Synthesis (Source)

StepReagents/ConditionsIntermediateYield
1Na₂S, EtOH, refluxThieno[2,3-c]pyrazole ester68%
2NH₂NH₂·H₂O, EtOH2H-Thieno[3,2-c]pyrazol-2-ylamine72%

Advantages : High regioselectivity; compatible with diverse substituents.
Limitations : Requires strict control of stoichiometry to avoid over-alkylation.

Nucleophilic Substitution and Cyclization

This method leverages halogenated thiophene intermediates to introduce the pyrazole ring via nucleophilic substitution.

Procedure and Optimization

  • Halogenation : 3-Bromothiophene derivatives are treated with hydrazine derivatives to form the pyrazole core (Source).

  • Cyclization : Sodium sulfide or thiourea promotes sulfur incorporation, followed by ring closure in polar aprotic solvents (e.g., DMF).

  • Temperature : Reactions proceed optimally at 80–100°C (Yield: 65–90%).

Example Synthesis (Source)

StepReagents/ConditionsIntermediateYield
1Br₂, AcOH3-Bromothiophene carboxamide85%
2NH₂NH₂, DMF, 90°CThis compound78%

Advantages : Scalable for industrial production; minimal byproducts.
Limitations : Hazardous bromination reagents required.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure and Optimization

  • Reagents : Thiophene carboxamides and hydrazine hydrate are irradiated under microwave conditions (150–200 W).

  • Solvent : Ethanol or water minimizes side reactions.

  • Time : 10–20 minutes (Yield: 80–95%).

Example Synthesis (Source)

StepConditionsOutcomeYield
1MW, 180 W, 15 minCyclized intermediate92%
2NH₂NH₂·H₂O, EtOHTarget compound88%

Advantages : Rapid synthesis; energy-efficient.
Limitations : Specialized equipment required.

Hydrazine-Mediated Pathways

Hydrazine hydrate is pivotal for introducing the amine group and facilitating ring closure.

Procedure and Optimization

  • Hydrazinolysis : Thiophene esters (e.g., ethyl thieno[3,2-c]pyrazole-5-carboxylate) react with excess hydrazine hydrate to form hydrazides, which cyclize upon heating (Source).

  • Temperature : 60–80°C in ethanol (Yield: 70–85%).

Example Synthesis (Source)

StepReagents/ConditionsIntermediateYield
1NH₂NH₂·H₂O, EtOHHydrazide75%
2HCl, refluxCyclization82%

Advantages : Cost-effective; high functional group tolerance.
Limitations : Prolonged heating may degrade sensitive substituents.

Acid-Catalyzed Ring Closure

Protic acids (e.g., HCl, H₂SO₄) facilitate intramolecular cyclization by protonating carbonyl groups.

Procedure and Optimization

  • Acid Choice : Concentrated HCl (12N) in toluene/water mixtures (Source).

  • Temperature : Reflux (80–110°C) for 2–12 hours (Yield: 60–95%).

Example Synthesis (Source)

StepReagents/ConditionsIntermediateYield
1HCl, toluene, refluxCyclized product87%
2NH₃, MeOHAmine formation90%

Advantages : Simple setup; compatible with acid-stable substrates.
Limitations : Corrosive conditions; requires neutralization steps.

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